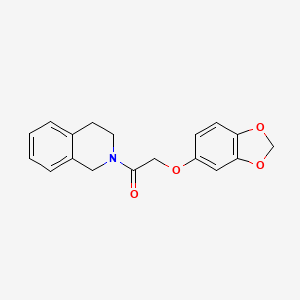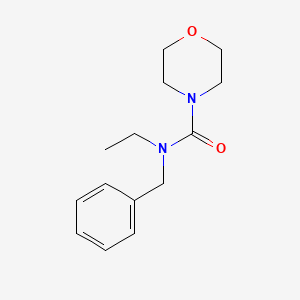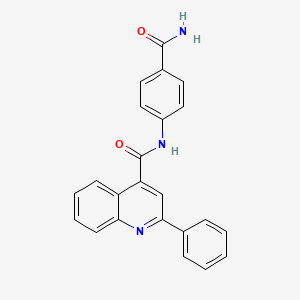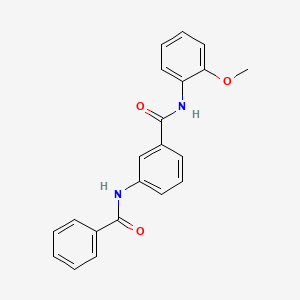![molecular formula C16H15Cl2NO2S B11170180 N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170180.png)
N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is a chemical compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with a 2,3-dichlorophenyl group and a 2-(2-methoxyethyl)sulfanyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-(2-methoxyethyl)thiol.
Formation of Benzamide Core: The 2,3-dichloroaniline is reacted with benzoyl chloride under basic conditions to form the benzamide core.
Thioether Formation: The benzamide intermediate is then reacted with 2-(2-methoxyethyl)thiol in the presence of a suitable base to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Protein Binding: Binding to proteins and altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]acetamide
- N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]propionamide
Uniqueness
N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15Cl2NO2S |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-9-10-22-14-8-3-2-5-11(14)16(20)19-13-7-4-6-12(17)15(13)18/h2-8H,9-10H2,1H3,(H,19,20) |
InChI Key |
GQTCWMJHWXHOBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11170119.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11170122.png)

![N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B11170132.png)
![methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate](/img/structure/B11170138.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-diethoxybenzamide](/img/structure/B11170147.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2,4-dimethoxy-benzamide](/img/structure/B11170157.png)


![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)

![2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11170176.png)
